4-Fluoro-N-(indan-2-yl)benzamide is an organic compound notable for its unique structural features, including a fluorine atom attached to a benzamide moiety and an indan-2-yl group linked via an amide bond. Its molecular formula is , and it has a molecular weight of approximately 255.28 g/mol. This compound has garnered attention for its potential biological activity, particularly in pharmaceutical applications, where it may serve as a candidate for drug development targeting various diseases.
4-Fluoro-N-(indan-2-yl)benzamide is classified as a synthetic organic compound. Research literature highlights its synthesis and purification methods, along with various spectroscopic techniques used for characterization, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) . The compound is often explored for its interactions with biological targets, making it relevant in medicinal chemistry.
The synthesis of 4-Fluoro-N-(indan-2-yl)benzamide typically involves the reaction of 2-indanylamine with 4-fluorobenzoyl chloride or 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or other carbodiimides . The reaction can be carried out under various conditions, often using solvents like dichloromethane or tetrahydrofuran at room temperature.
The molecular structure of 4-Fluoro-N-(indan-2-yl)benzamide features:
Key structural data includes:
C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F
4-Fluoro-N-(indan-2-yl)benzamide can undergo several chemical reactions, including:
Common reagents and conditions for reactions include:
The mechanism of action of 4-Fluoro-N-(indan-2-yl)benzamide is primarily linked to its role as an enhancer of endothelial nitric oxide synthase (eNOS). This enzyme catalyzes the production of nitric oxide from L-arginine, which is crucial for cardiovascular health due to its vasodilatory effects and ability to inhibit platelet aggregation and smooth muscle cell proliferation .
4-Fluoro-N-(indan-2-yl)benzamide is typically characterized by:
Relevant chemical properties include:
The potential applications of 4-Fluoro-N-(indan-2-yl)benzamide are significant in various fields:
The synthesis of 4-Fluoro-N-(indan-2-yl)benzamide (Compound ID: FIB-001) employs a convergent strategy involving sequential functionalization of the indane and benzoyl precursors. As detailed in patent US6812253B2, the core scaffold assembly initiates with N-acylation of 2-aminoindane using 4-fluorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH/dichloromethane, 0–5°C), yielding the crude amide at ~85% purity [1]. Subsequent purification via silica gel chromatography (ethyl acetate/hexane, 1:4) elevates purity to >99% for pharmacological testing. Alternative pathways involve pre-activation of the carboxylic acid using N,N'-carbonyldiimidazole (CDI) in anhydrous THF, followed by nucleophilic addition of 2-aminoindane at 60°C for 12 hours, achieving 78% isolated yield [5].
Derivatization focuses on three strategic sites:
Table 1: Synthetic Yields and Bioactivity of Key Derivatives
Compound ID | Indan Substituent | Benzamide Substituent | Yield (%) | eNOS Activation (Fold vs Control) |
---|---|---|---|---|
FIB-001 | H | 4-F | 85 | 3.2 ± 0.3 |
FIB-002 | 5-Br | 4-F | 72 | 2.1 ± 0.2 |
FIB-003 | H | 4-(Pyridin-3-yl) | 68 | 1.8 ± 0.1 |
FIB-004 | 5-OH | 4-F | 77 | 4.0 ± 0.4 |
Fluorine substitution significantly influences target engagement through steric, electronic, and pharmacokinetic mechanisms. Comparative SAR studies demonstrate that para-fluoro positioning on the benzamide ring (4-F) maximizes eNOS transcriptional activation (3.2-fold increase vs control at 10 μM), whereas ortho-fluoro analogs induce steric hindrance, reducing potency by 60% [1] [8]. Removal of fluorine (unsubstituted benzamide) diminishes cellular permeability (Papp = 8.7 × 10⁻⁶ cm/s vs 4-F’s 21.3 × 10⁻⁶ cm/s) due to loss of halogen-bonding interactions with Thr²⁹⁸ in eNOS’s substrate-binding pocket [3] [8].
Mass spectrometry fragmentation patterns (m/z 256 → 135 for 4-F vs m/z 258 → 137 for 4-Cl) confirm superior metabolic stability of the C-F bond in hepatic microsomes, with 4-fluoro retaining 92% intact compound after 1 hour vs 67% for chloro analogs [3]. Meta-fluoro substitution disrupts the compound’s dipole alignment with eNOS’s catalytic domain, evidenced by a 50% reduction in enzyme activation despite comparable log P values [8].
Table 2: Impact of Halogen Position on Pharmacological Profiles
Substituent Position | eNOS Activation (EC₅₀, μM) | CYP3A4 Inhibition (%) | Plasma Protein Binding (% Bound) |
---|---|---|---|
4-Fluoro | 0.89 ± 0.11 | 15 ± 3 | 88.2 ± 1.5 |
2-Fluoro | 2.41 ± 0.31 | 28 ± 4 | 92.7 ± 2.1 |
3-Fluoro | 1.97 ± 0.25 | 22 ± 3 | 90.5 ± 1.8 |
4-Chloro | 1.05 ± 0.09 | 41 ± 5 | 94.3 ± 1.2 |
The amide linker in 4-Fluoro-N-(indan-2-yl)benzamide serves as a conformational constraint and hydrogen-bond donor/acceptor nexus. Replacing the secondary amide with a tertiary N-methyl amide (Compound ID: FIB-201) reduces in vitro metabolic clearance (Clint = 9.2 mL/min/kg vs parent’s 22.7 mL/min/kg) due to steric shielding from cytochrome P450 oxidation but diminishes eNOS activation potency (EC₅₀ = 3.8 μM vs 0.89 μM) by disrupting a critical H-bond with Ser⁴⁷⁷ [1] [5].
Bioisosteric inversions (reversed amide: N-indan-2-yl-4-fluorobenzamide, Compound ID: FIB-205) drastically lower oral bioavailability (F = 11% vs 54% in rats) due to crystallization-driven solubility limitations (<0.01 mg/mL at pH 7.4). Conversely, inserting methylene spacers (e.g., -CH₂NHCO-; Compound ID: FIB-210) enhances flexibility, improving aqueous solubility (32 μg/mL) but increasing vulnerability to amidase cleavage (t1/2 = 23 minutes in plasma) [5]. Thioamide substitutions (Compound ID: FIB-215) elevate lipophilicity (log D7.4 = 2.8 vs 1.9) and prolong half-life (t1/2 = 8.1 hours) yet trigger hepatotoxicity at concentrations >10 μM [1].
Table 3: Pharmacokinetic Consequences of Amide Linker Engineering
Linker Modification | Compound ID | Caco-2 Permeability (×10⁻⁶ cm/s) | Microsomal Stability (% Remaining) | eNOS EC₅₀ (μM) |
---|---|---|---|---|
-NHCO- (Parent) | FIB-001 | 21.3 ± 1.9 | 78.2 ± 4.1 | 0.89 ± 0.11 |
-N(CH₃)CO- | FIB-201 | 18.5 ± 2.1 | 94.7 ± 3.2 | 3.82 ± 0.41 |
-CONH- (Reversed Amide) | FIB-205 | 5.2 ± 0.8 | 65.3 ± 5.6 | >10 |
-CH₂NHCO- | FIB-210 | 14.7 ± 1.5 | 31.8 ± 3.9 | 2.15 ± 0.27 |
-NHCS- (Thioamide) | FIB-215 | 25.8 ± 2.3 | 83.4 ± 4.7 | 1.08 ± 0.14 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9